molecular formula C17H19NO3S B6508737 N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877633-55-1

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B6508737
CAS No.: 877633-55-1
M. Wt: 317.4 g/mol
InChI Key: LOIXAQGEKQGCLN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxane ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the methoxyphenyl group: This could be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use in the synthesis of more complex molecules.

    Pharmaceutical Industry: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-(thiophen-2-yl)butanamide: Similar structure but with a butane backbone instead of oxane.

    N-(2-methoxyphenyl)-4-(furan-2-yl)oxane-4-carboxamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide might exhibit unique properties due to the combination of its functional groups, which could influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-14-6-3-2-5-13(14)18-16(19)17(8-10-21-11-9-17)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIXAQGEKQGCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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